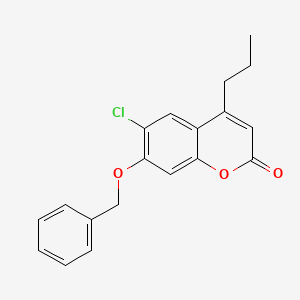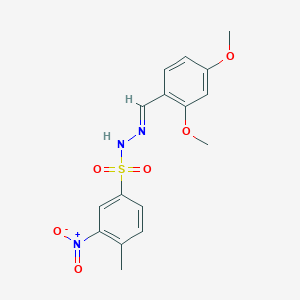
2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MPF and is synthesized using specific methods. MPF has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of MPF is not fully understood, but studies have suggested that it works by inhibiting specific enzymes and pathways in cells. MPF has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, MPF has been shown to modulate specific signaling pathways in cells, leading to its potential use as a treatment for neurological disorders.
Biochemical and Physiological Effects:
MPF has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate specific signaling pathways in cells. Additionally, MPF has been shown to have antioxidant properties, which can protect cells from oxidative damage. Furthermore, MPF has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPF has several advantages and limitations for lab experiments. One of the advantages is that it can be synthesized using specific methods, which allows for the production of large quantities of the compound. Additionally, MPF has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one of the limitations of MPF is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Direcciones Futuras
There are numerous future directions for further research on MPF. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of MPF and its effects on specific signaling pathways in cells. Furthermore, future research should focus on the potential use of MPF as a treatment for various diseases, including cancer and neurological disorders. Finally, the development of new derivatives of MPF could lead to the discovery of more potent and effective compounds with potential therapeutic applications.
Métodos De Síntesis
MPF is synthesized using a specific method that involves several steps. The first step involves the reaction of 2-acetylpyridine with furfural in the presence of a catalyst. This reaction leads to the formation of 2-(furan-3-yl)-N-methylpyridin-5-amine. The second step involves the reaction of this intermediate with methyl iodide, which leads to the formation of MPF. The overall synthesis method of MPF is a two-step reaction, which involves the use of specific reagents and catalysts.
Aplicaciones Científicas De Investigación
MPF has numerous scientific research applications, including its potential use as an anticancer agent. Studies have shown that MPF can inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. Additionally, MPF has been studied for its potential use as an anti-inflammatory agent, as it can reduce inflammation in various tissues. Furthermore, MPF has been investigated for its potential use as an antiviral agent and as a treatment for neurological disorders.
Propiedades
IUPAC Name |
2-methyl-N-(5-methylpyridin-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-11(13-7-8)14-12(15)10-5-6-16-9(10)2/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGPXBWWMTXVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(5-methylpyridin-2-yl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)

![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)
![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)

![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)


![3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)